DL-3-(Benzylthio)lactic Acid

Description

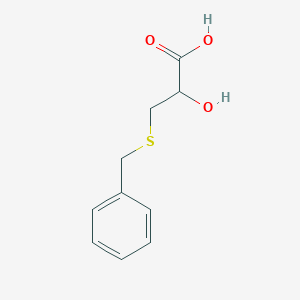

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfanyl-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCLLBKUBRUEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Enantioselective Production of 3 Benzylthio Lactic Acid

Strategies for Racemic DL-3-(Benzylthio)lactic Acid Synthesis

The preparation of racemic this compound is typically achieved through classical nucleophilic substitution reactions. A common and straightforward approach involves the reaction of a commercially available 3-halo-2-hydroxypropanoic acid derivative with benzyl (B1604629) mercaptan (phenylmethanethiol).

In this reaction, the sulfur atom of benzyl mercaptan acts as a nucleophile, displacing the halide (e.g., chloride or bromide) at the C-3 position of the lactic acid backbone. The reaction is generally conducted in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity and facilitating the SN2 substitution. This method provides the racemic mixture of this compound.

Table 1: Proposed Reaction for Racemic this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Chiral Synthesis of Optically Pure (R)- and (S)-3-(Benzylthio)lactic Acid

Achieving enantiomeric control is crucial for the synthesis of biologically active molecules. Several advanced strategies have been developed to produce optically pure (R)- and (S)-3-(benzylthio)lactic acid.

Asymmetric catalysis offers a powerful method for establishing stereocenters with high enantioselectivity. nih.gov The synthesis of chiral thioether-containing alpha-hydroxy acids can be approached by using chiral catalysts to control the stereochemical outcome of a key bond-forming step. While the direct asymmetric synthesis of 3-(benzylthio)lactic acid using this method is not extensively documented, the principles can be applied.

A hypothetical strategy could involve the asymmetric ring-opening of a prochiral epoxide, such as glycidic acid, with benzyl mercaptan, catalyzed by a chiral Lewis acid or a chiral organocatalyst. The catalyst would create a chiral environment, favoring the attack of the nucleophile on one of the two enantiotopic faces of the epoxide, leading to the formation of one enantiomer of the product in excess. A significant challenge in such metal-catalyzed reactions is the potential for the sulfur atom of the thioether to coordinate to the metal center, which can inhibit or poison the catalyst. mdpi.com Therefore, catalyst selection and reaction optimization are critical.

Biocatalysis provides an efficient and environmentally friendly alternative for producing enantiomerically pure compounds. Chemoenzymatic routes, which combine chemical synthesis with enzymatic transformations, are particularly effective.

A viable chemoenzymatic strategy for producing (R)- or (S)-3-(benzylthio)lactic acid begins with the chemical synthesis of the prochiral keto acid, 3-(benzylthio)pyruvic acid. This intermediate can then be subjected to an asymmetric reduction catalyzed by an oxidoreductase enzyme, such as a dehydrogenase. The choice of enzyme dictates the stereochemistry of the resulting alpha-hydroxy acid. For instance, a D-lactate dehydrogenase (D-LDH) would stereoselectively reduce the ketone to yield (R)-3-(benzylthio)lactic acid, while an L-lactate dehydrogenase (L-LDH) would produce the (S)-enantiomer. These enzymatic reactions typically exhibit very high enantioselectivity (>99% ee) and operate under mild aqueous conditions. nih.gov

Table 2: Biocatalytic Reduction for Enantioselective Synthesis

| Substrate | Enzyme Class | Specific Enzyme Example | Product Enantiomer |

|---|---|---|---|

| 3-(Benzylthio)pyruvic acid | Oxidoreductase | D-Lactate Dehydrogenase | (R)-3-(Benzylthio)lactic Acid |

Another chemoenzymatic approach is the kinetic resolution of the racemic acid or its ester derivative. ntnu.no This can be accomplished using a lipase, which selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one.

Utilizing compounds from the "chiral pool" is a well-established strategy for asymmetric synthesis. S-benzyl-D-cysteine, which is derived from the naturally occurring amino acid D-cysteine, serves as an excellent chiral precursor for the synthesis of (R)-3-(benzylthio)lactic acid.

The key transformation is the conversion of the primary amino group of S-benzyl-D-cysteine into a hydroxyl group. This is achieved through a diazotization reaction, which involves treating the amino acid with sodium nitrite (B80452) (NaNO2) in an acidic aqueous solution (e.g., H2SO4). nih.gov The reaction proceeds via the formation of an unstable diazonium salt, which is subsequently displaced by water to yield the corresponding alpha-hydroxy acid. This substitution reaction typically occurs with retention of the stereochemical configuration at the chiral center. Therefore, starting with S-benzyl-D-cysteine (which has an (R) configuration), this method yields (R)-3-(benzylthio)lactic acid with high enantiomeric purity. nih.gov

Development of this compound as a Chemical Building Block

The unique trifunctional nature of this compound makes it a versatile building block in organic synthesis, offering multiple points for further chemical modification.

This compound and its enantiopure forms are valuable intermediates for the synthesis of more complex molecules. The presence of the carboxylic acid, hydroxyl group, and thioether linkage allows for a wide range of transformations.

Polymer Synthesis: The carboxyl and hydroxyl groups can participate in polymerization reactions to form biodegradable polyesters. Copolymers with lactic acid or glycolic acid could be synthesized to tune the physical and degradation properties of the resulting materials.

Formation of Heterocycles: The functional groups can be used to construct various heterocyclic scaffolds, which are common motifs in pharmaceuticals.

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone. Chiral sulfoxides, in particular, are important auxiliaries and intermediates in asymmetric synthesis.

Peptide Modification: The molecule can be incorporated into peptide structures to introduce non-natural side chains, potentially altering the peptide's conformation and biological activity.

The strategic placement of these three functional groups within a single chiral molecule underscores the importance of this compound as a foundational component for creating diverse and complex chemical structures.

Precursor for Advanced Molecular Architectures

This compound serves as a versatile chiral building block in the synthesis of complex molecular architectures, including heterocyclic compounds and potentially as a component in the creation of larger, bioactive molecules. Its utility stems from the presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a protected thiol—which can be selectively manipulated to construct intricate molecular frameworks.

The sulfur-containing lactic acid backbone of this compound makes it an attractive precursor for the synthesis of various sulfur-containing heterocycles. These structural motifs are prevalent in many biologically active compounds. Research has demonstrated the synthesis of substituted 1,2,4-triazoles, a class of heterocycles with known pharmacological importance, utilizing a synthetic route that involves an S-benzylation step. Specifically, a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized and evaluated as potential anticancer agents. nih.gov The synthesis involved a cyclization reaction followed by S-benzylation to introduce the benzylthio moiety, highlighting the importance of this functional group in the final molecular architecture. nih.gov While this example does not start directly from this compound, it underscores the significance of the benzylthio-containing scaffold in the development of bioactive heterocyclic systems.

Furthermore, the chiral nature of 3-(benzylthio)lactic acid and its derivatives makes them valuable synthons in asymmetric synthesis. A related compound, benzyl (R)-2-(acetylthio)propanoate, which is a sulfur isostere of (R)-lactic acid, has been highlighted as a promising chiral building block. mdpi.com Its synthesis from commercially available benzyl (S)-lactate demonstrates a practical route to chiral sulfur-containing propanoic acid derivatives. mdpi.com Such chiral synthons are crucial for the enantioselective synthesis of complex natural products and pharmaceuticals where specific stereochemistry is essential for biological activity. mdpi.comnih.gov The ability to introduce a sulfur atom with stereocontrol opens avenues for the creation of novel analogs of known bioactive molecules with potentially improved properties.

The functional groups of this compound also allow for its potential incorporation into larger molecular assemblies such as macrocycles and peptides. Macrocyclic structures are of significant interest in drug discovery due to their unique conformational properties. nih.govnih.govmdpi.com The carboxylic acid and hydroxyl groups of this compound can participate in esterification or amidation reactions to form the backbone of macrocyclic lactones or lactams. The benzylthio group can be deprotected to reveal a reactive thiol, which can then be used for further functionalization or to form disulfide bridges, adding another layer of structural complexity and conformational constraint.

Research Findings on the Synthetic Utility of Thiolactic Acid Derivatives:

| Precursor/Derivative | Synthetic Application | Resulting Molecular Architecture | Reference |

| Benzyl (R)-2-(acetylthio)propanoate | Chiral building block in asymmetric synthesis | Chiral sulfur-containing propanoic acid derivatives | mdpi.com |

| Indole-3-carboxylic acid hydrazide (via S-benzylation) | Synthesis of bioactive heterocycles | 3-(Benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines | nih.gov |

The strategic placement of the benzylthio group provides a masked thiol functionality. This protecting group is stable under various reaction conditions, allowing for manipulations of the carboxylic acid and hydroxyl groups. Subsequent deprotection of the benzyl group can unveil the thiol, which can then participate in a range of chemical transformations, including nucleophilic additions, Michael reactions, and the formation of disulfide bonds. This latent reactivity is a key feature that makes this compound a valuable precursor for creating advanced molecular architectures with specific functionalities and three-dimensional structures.

Iii. Biochemical Interactions and Metabolic Profiling of Dl 3 Benzylthio Lactic Acid

Investigation of Enzymatic Recognition and Substrate Specificity

The structural similarity of DL-3-(Benzylthio)lactic Acid to the endogenous metabolite lactate (B86563) suggests potential interactions with enzymes involved in lactate metabolism. However, the presence of a bulky benzylthio- group at the 3-position introduces significant steric and electronic differences that would likely influence enzymatic recognition and processing.

Lactate dehydrogenases (LDHs) are a family of oxidoreductases that catalyze the reversible conversion of lactate to pyruvate (B1213749). nih.gov These enzymes exhibit a degree of substrate specificity, and while they can act on some α-hydroxy acids similar to lactate, their efficiency is highly dependent on the substituent at the β-carbon. The presence of the large, hydrophobic benzylthio- group in this compound would likely hinder its ability to fit into the active site of LDH isoforms.

Research on LDH substrate analogs has shown that modifications to the lactate structure can significantly impact binding and catalytic rates. For instance, increasing the size of the substituent at the 3-position generally decreases the affinity of the enzyme for the substrate. It is plausible that this compound may act as a competitive inhibitor of LDH, binding to the active site without being efficiently oxidized. However, without empirical data, the precise nature of this interaction remains speculative.

Table 1: Hypothetical Kinetic Parameters for the Interaction of this compound with Lactate Dehydrogenase (LDH) Isoforms

| Substrate | Km (mM) | Vmax (relative units) | Inhibition Constant (Ki) (mM) |

|---|

N/D: Not Determined. The values for this compound are hypothetical and for illustrative purposes only, based on the expected inhibitory effects of a bulky substrate analog.

The thioether linkage in this compound is a key site for metabolic transformation. Thioethers are known to be metabolized by various enzyme systems, primarily involving oxidation of the sulfur atom. nih.gov The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are major catalysts of such reactions.

The metabolism of thioethers typically proceeds through two main oxidative pathways:

S-oxygenation: The sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These reactions increase the polarity of the molecule, facilitating its excretion.

S-dealkylation: Cleavage of the carbon-sulfur bond can also occur, although this is generally a less common pathway for thioethers compared to, for example, N-dealkylation of amines.

Given its structure, this compound is a likely candidate for S-oxygenation by CYP enzymes. The resulting sulfoxide and sulfone metabolites would be more water-soluble than the parent compound.

Cellular and Molecular Mechanisms of Action

The introduction of a xenobiotic compound like this compound into a cellular environment can trigger a cascade of molecular events. While specific targets have not been identified, insights can be gained by examining the effects of structurally related molecules.

Proteomics studies on cells exposed to benzyl-containing compounds, such as benzyl (B1604629) benzoate, have revealed alterations in proteins involved in several key cellular processes. researchgate.netnih.gov These include biosynthesis of organonitrogen compounds, translation, lipid transport, and stress responses. While not directly applicable to this compound, these findings suggest that the benzyl moiety could lead to interactions with a range of cellular proteins, potentially perturbing their function. A hypothetical proteomics study on cells treated with this compound might reveal changes in the expression of proteins involved in xenobiotic metabolism (e.g., CYPs, glutathione (B108866) S-transferases), oxidative stress responses (e.g., superoxide (B77818) dismutase, catalase), and pathways related to cellular energy metabolism.

Organic sulfur compounds are known to modulate a variety of cellular signaling pathways, often through their effects on cellular redox balance. nih.govtandfonline.com The sulfur atom in thioethers can participate in redox reactions, potentially influencing the levels of reactive oxygen species (ROS) and interacting with cellular antioxidant systems like glutathione. tandfonline.com

Potential signaling pathways that could be modulated by this compound or its metabolites include:

Redox-sensitive pathways: Pathways involving transcription factors such as Nrf2, which regulates the expression of antioxidant and detoxification enzymes, could be affected.

Inflammatory pathways: Some organic sulfur compounds have been shown to modulate inflammatory signaling, for instance, by affecting the NF-κB pathway.

Metabolic signaling: As a lactate analog, it could potentially interfere with metabolic signaling pathways that are regulated by lactate concentrations, although this is highly speculative.

Table 2: Potential Cellular Signaling Pathways Modulated by Organic Sulfur Compounds

| Signaling Pathway | Potential Effect of Organic Sulfur Compounds |

| Nrf2/ARE Pathway | Activation, leading to increased antioxidant gene expression. |

| NF-κB Pathway | Inhibition, resulting in anti-inflammatory effects. |

| MAPK Pathways (ERK, JNK, p38) | Modulation, with context-dependent outcomes on cell proliferation and apoptosis. researchgate.net |

| PI3K/Akt Pathway | Can be influenced, affecting cell survival and growth. |

This table provides a general overview of the known effects of various organic sulfur compounds and is intended to be illustrative of potential interactions of this compound.

The metabolic processing and cellular interactions of this compound have the potential to induce a range of biochemical perturbations and observable phenotypic effects. The oxidation of the thioether to a sulfoxide and sulfone, for instance, alters the chemical properties of the molecule and could lead to different biological activities compared to the parent compound.

Studies on other thioether-containing molecules have shown a range of cellular effects, from antioxidant and cytoprotective properties to cytotoxicity at higher concentrations. nih.govmdpi.com The specific phenotypic outcome would depend on the cell type, the concentration of the compound, and the metabolic capacity of the cells. For example, in cells with high CYP activity, the biotransformation of this compound would be more rapid, potentially leading to a different cellular response compared to cells with low metabolic activity. The perturbation of cellular redox homeostasis is a common effect of xenobiotics and could lead to outcomes ranging from adaptation and survival to apoptosis, depending on the severity of the imbalance.

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of this compound is primarily understood through the study of structurally related compounds, as direct research on this specific molecule is limited. The key structural features, the benzylthio group and the lactic acid moiety, are the primary sites for biochemical transformations.

While specific studies on this compound are not extensively available, the metabolic pathways can be inferred from research on similar structures such as S-benzyl-L-cysteine and compounds that form benzylmercapturic acid. The metabolism of toluene (B28343) and benzyl chloride, for instance, leads to the formation of S-benzylmercapturic acid (S-benzyl-N-acetyl-L-cysteine) wikipedia.orgnih.govpublisso.de. This suggests a metabolic route involving the cleavage of the benzyl group and its subsequent conjugation.

The metabolism of this compound is anticipated to proceed through several key steps. Initially, the compound may undergo oxidation of the sulfur atom to form a sulfoxide. The benzyl group can be hydroxylated on the phenyl ring. Cleavage of the C-S bond could release the benzyl group, which would then likely be metabolized to benzoic acid. The remaining 3-thiolactic acid would then enter endogenous metabolic pathways.

Another plausible pathway involves the direct conjugation of the benzyl group, following its cleavage, with glutathione. This conjugate would then be further metabolized to S-benzyl-L-cysteine and subsequently N-acetylated to form S-benzylmercapturic acid, a known urinary metabolite of toluene exposure wikipedia.orgnih.gov.

The lactic acid portion of the molecule is expected to be metabolized through pathways common to endogenous lactic acid, such as conversion to pyruvate and subsequent entry into the citric acid cycle semanticscholar.orgnih.gov.

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Chemical Formula | Predicted Metabolic Pathway |

| 3-(Benzylsulfinyl)lactic Acid | C10H12O4S | S-oxidation |

| 3-(Hydroxybenzylthio)lactic Acid | C10H12O4S | Aromatic hydroxylation |

| Benzoic Acid | C7H6O2 | Cleavage of C-S bond and oxidation of the benzyl group |

| 3-Thiolactic Acid | C3H6O3S | Cleavage of C-S bond |

| S-Benzylmercapturic Acid | C12H15NO3S | Cleavage of benzyl group, conjugation with glutathione, and N-acetylation |

| Pyruvic Acid | C3H4O3 | Metabolism of the lactic acid moiety |

The biotransformation of this compound is expected to yield more water-soluble metabolites to facilitate their excretion. The primary route of excretion for these metabolites is anticipated to be through the urine.

S-benzylmercapturic acid is a well-documented urinary metabolite for compounds containing a benzyl group wikipedia.orgnih.govpublisso.de. Therefore, it is highly probable that a significant portion of this compound is ultimately excreted in this form. The detection of S-benzylmercapturic acid in urine is used as a biomarker for exposure to toluene nih.govnih.gov.

The other predicted metabolites, such as the S-oxide and hydroxylated derivatives, would also be sufficiently polar to be excreted in the urine. Benzoic acid, a potential metabolite, is known to be conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.

Table 2: Predicted Excretion Pathways for Metabolites of this compound

| Metabolite | Primary Excretion Route | Form of Excreted Compound |

| S-Benzylmercapturic Acid | Urine | Unchanged |

| 3-(Benzylsulfinyl)lactic Acid | Urine | Unchanged or as a conjugate |

| 3-(Hydroxybenzylthio)lactic Acid | Urine | Unchanged or as a glucuronide/sulfate conjugate |

| Hippuric Acid (from Benzoic Acid) | Urine | Unchanged |

Iv. Advanced Analytical Techniques for Dl 3 Benzylthio Lactic Acid Characterization and Quantification

Chromatographic Separation Methods

Chromatography is a cornerstone for the analysis of DL-3-(Benzylthio)lactic acid, enabling the separation of the racemic mixture into its individual enantiomers and its quantification in complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most powerful tools for this purpose.

The separation of the D- and L-enantiomers of this compound is critical, as different stereoisomers can exhibit distinct biological activities. Chiral liquid chromatography is the definitive method for this enantiomeric resolution. While direct methods for this compound are not extensively documented, established protocols for structurally related compounds, such as lactic acid and phenyllactic acid, provide a strong foundation for method development.

The primary strategy involves the use of Chiral Stationary Phases (CSPs). Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and ristocetin, have proven effective for separating the enantiomers of small polar molecules like lactic acid. cnr.itresearchgate.net For instance, a chirobiotic teicoplanin aglycone column has been successfully used for the chiral separation of lactic acid enantiomers. google.com Another widely used class of CSPs is based on polysaccharide derivatives, such as cellulose (B213188) tris-(4-methyl benzoate), which has been employed for the resolution of DL-3-phenyllactic acid enantiomers. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, mixtures of hexane (B92381) and isopropanol (B130326) are common, often with acidic (e.g., trifluoroacetic acid) or basic (e.g., triethylamine) additives to improve peak shape and resolution. nih.gov In reversed-phase mode, mobile phases may consist of acetonitrile (B52724) and aqueous buffers. researchgate.net The selection of the CSP and mobile phase depends on the specific physicochemical properties of this compound.

Table 1: Exemplary Chiral HPLC Conditions for Lactic Acid Analogs

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| DL-3-Phenyllactic acid | Chiralcel OJ-H (cellulose tris-(4-methyl benzoate)) | Hexane:Isopropanol (90:10) with 0.1% Trifluoroacetic Acid | 0.5 mL/min | UV (261 nm) | nih.gov |

| DL-Lactic acid | Chirobiotic T (Teicoplanin) | Acetonitrile/0.03 mol/L Ammonium Acetate (85:15, v/v) | 1 mL/min | DAD (210 nm) | researchgate.net |

| DL-Lactic acid | Astec CHIROBIOTIC R | Isocratic | N/A | MS/MS | sigmaaldrich.comlabcluster.com |

For the quantification of this compound in complex mixtures, such as biological samples or reaction media, reversed-phase HPLC and UPLC are the methods of choice. semanticscholar.org These techniques offer high resolution, sensitivity, and speed. A typical setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity.

Gradient elution using a binary solvent system, such as water with a small percentage of formic acid (Solvent A) and an organic solvent like methanol (B129727) or acetonitrile (Solvent B), is commonly employed to achieve efficient separation of components in a mixture. researchgate.net The UPLC system, utilizing smaller particle size columns, allows for faster analysis times and higher resolution compared to traditional HPLC. nih.gov

To enhance sensitivity and selectivity, especially at low concentrations, pre-column derivatization can be used. semanticscholar.orgnih.gov This involves reacting the lactic acid moiety with a fluorescent tag, allowing for highly sensitive fluorescence detection. nih.gov For example, 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) has been used as a derivatizing agent for lactic acid, enabling its detection at very low levels. nih.gov

Mass Spectrometry-Based Detection and Structural Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound. It provides high sensitivity, selectivity, and structural information.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, readily forming protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful technique for quantification. nih.gov

The quantification is typically performed in selected reaction monitoring (SRM) mode. In this mode, a specific precursor ion (e.g., the deprotonated molecule [M-H]-) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. google.comnih.gov This process is highly selective and significantly reduces background noise, leading to very low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govsigmaaldrich.com For related chiral carboxylic acids, detection limits in the low femtogram range have been achieved using UPLC-ESI-MS/MS after derivatization. nih.gov The combination of chiral chromatography with tandem mass spectrometry provides a highly selective and sensitive method for the simultaneous separation and quantification of enantiomers. google.comsigmaaldrich.comlabcluster.com

Table 2: Potential ESI-MS/MS Transitions for Lactic Acid Analogs

| Compound | Precursor Ion [M-H]- (m/z) | Product Ions (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Lactic Acid | 89 | 43 | Negative | researchgate.net |

| 3-Phenyllactic Acid | 165 | 147, 119, 103 | Negative | massbank.eu |

Note: Specific transitions for this compound (Molecular Weight: 212.27) would need to be determined experimentally.

High-Resolution Mass Spectrometry (HR-MS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is crucial for identifying unknown metabolites of this compound in biological systems. By measuring the mass of a molecule with high precision (typically to within 5 ppm), it is possible to determine its elemental formula, which is a critical step in structure elucidation. researchgate.net

When a biological sample is analyzed by LC-HR-MS, potential metabolites can be detected and their molecular formulas proposed. Subsequent MS/MS experiments on these HR-MS systems provide fragmentation data that helps to piece together the structure of the metabolite. For this compound, potential metabolic transformations could include oxidation of the sulfur atom (to a sulfoxide (B87167) or sulfone), hydroxylation of the benzyl (B1604629) ring, or cleavage of the thioether bond. HR-MS is the primary tool for investigating such metabolic pathways.

Spectroscopic Methods for Structural Confirmation and Stereochemical Assignment

While chromatography and mass spectrometry are excellent for separation and quantification, spectroscopic techniques are required for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for de novo structure elucidation. For this compound, ¹H NMR would confirm the presence of all key structural motifs. The spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons adjacent to the sulfur and the phenyl ring, and the methine and methylene protons of the 3-(benzylthio)lactic acid backbone. global-sci.orgresearchgate.netresearchgate.net The chemical shifts, integration values, and coupling patterns of these signals provide definitive proof of the compound's covalent structure. global-sci.org ¹³C NMR spectroscopy would further confirm the carbon skeleton of the molecule.

Table 3: Predicted ¹H NMR Signals for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | Protons on the benzene (B151609) ring. |

| Benzyl Methylene (Ph-CH₂-S) | ~3.8 | Singlet | Methylene group attached to the phenyl ring and sulfur. |

| Methine (S-CH₂-CH(OH)) | ~4.3 | Triplet or Doublet of Doublets | Proton on the chiral carbon, coupled to the adjacent methylene protons. |

| Methylene (S-CH₂-CH) | ~2.8-3.0 | Doublet or Multiplet | Methylene group adjacent to the sulfur and the chiral center. |

Note: Predicted values are estimates and actual shifts can vary based on solvent and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular framework.

In a typical ¹H NMR spectrum, the acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, generally around 12 δ, though its position can be influenced by solvent and concentration openstax.org. The protons on the carbon backbone, specifically the methine proton (α-proton) adjacent to the hydroxyl and carboxyl groups, and the methylene protons adjacent to the sulfur atom, provide key structural information. The protons of the benzyl group's aromatic ring typically resonate in the region of 7.2-7.4 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the carboxyl group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 δ for carboxylic acids openstax.org. The carbons of the phenyl ring, the benzylic methylene carbon, and the carbons of the lactic acid backbone will each appear at distinct chemical shifts, allowing for a complete carbon skeleton assignment.

| Spectrum Type | Atom/Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -COOH | ~12.0 | Broad singlet, position is concentration and solvent dependent openstax.org. |

| ¹H NMR | -C₆H₅ | 7.2 - 7.4 | Multiplet from aromatic protons. |

| ¹H NMR | -CH(OH)- | ~4.4 | Methine proton, similar to lactic acid global-sci.com. |

| ¹H NMR | -S-CH₂-Ph | ~3.7 | Benzylic methylene protons. |

| ¹H NMR | -CH₂-S- | 2.5 - 3.0 | Methylene protons adjacent to sulfur and the chiral center. |

| ¹³C NMR | -COOH | 165 - 185 | Carboxyl carbon, typical for saturated acids openstax.org. |

| ¹³C NMR | -C₆H₅ | 127 - 138 | Aromatic carbons. |

| ¹³C NMR | -CH(OH)- | ~70 | Carbon bearing the hydroxyl group. |

| ¹³C NMR | -S-CH₂-Ph | ~36 | Benzylic methylene carbon. |

| ¹³C NMR | -CH₂-S- | ~35 | Methylene carbon adjacent to sulfur. |

Derivatization Strategies for Enhanced Analytical Performance

For certain analytical methods, particularly gas chromatography (GC), derivatization of this compound is essential. libretexts.org Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis, typically by increasing its volatility and thermal stability libretexts.orglmaleidykla.lt. The primary targets for derivatization on this molecule are the polar and active hydrogens of the carboxylic acid and hydroxyl groups.

Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens colostate.edusigmaaldrich.com. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the -COOH and -OH groups to replace the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups. lmaleidykla.ltsigmaaldrich.com This conversion reduces the polarity and intermolecular hydrogen bonding, making the resulting derivative significantly more volatile and amenable to GC analysis. libretexts.orgcolostate.edu

Alkylation/Esterification: This strategy specifically targets the carboxylic acid group. The acidic proton is replaced with an alkyl group (e.g., methyl or ethyl) to form an ester libretexts.org. This process, often accomplished by reacting the acid with an alcohol in the presence of an acid catalyst, increases volatility and improves chromatographic peak shape libretexts.orgcolostate.edu.

Acylation: In this method, an acyl group is introduced to the molecule, converting the hydroxyl and carboxyl groups into esters. libretexts.orgresearchgate.net Reagents with fluorine atoms can be used to produce derivatives that are highly sensitive to electron capture detection (ECD) in GC. libretexts.org

These derivatization strategies not only enable GC-based analysis but can also be used in liquid chromatography (LC) to introduce a chromophore or fluorophore, thereby enhancing detection sensitivity for UV or fluorescence detectors. For instance, reagents like monobromobimane (B13751) can be used to specifically label thiol-containing compounds for sensitive detection by LC-MS. oup.com

| Strategy | Target Functional Group(s) | Common Reagent(s) | Purpose |

|---|---|---|---|

| Silylation | Carboxylic Acid (-COOH), Hydroxyl (-OH) | BSTFA, MTBSTFA | Increases volatility and thermal stability for GC analysis libretexts.orglmaleidykla.ltsigmaaldrich.com. |

| Alkylation (Esterification) | Carboxylic Acid (-COOH) | Methanol/HCl, Diazomethane | Forms a less polar, more volatile ester for GC analysis libretexts.orgcolostate.edu. |

| Acylation | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Acid Anhydrides, Perfluorinated Acyls | Increases volatility; fluorinated derivatives enhance ECD sensitivity libretexts.orgresearchgate.net. |

V. Structure Activity Relationship Sar and Derivative Development for Enhanced Bioactivity

Design and Synthesis of DL-3-(Benzylthio)lactic Acid Analogs

The rational design and synthesis of analogs would be the foundational step in a medicinal chemistry campaign centered on this compound.

Systemic Modification of the Benzylthio Moiety

The benzylthio group presents several opportunities for modification to probe its influence on biological activity. Key synthetic strategies would involve:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at different positions (ortho, meta, para) on the phenyl ring could modulate the electronic properties and steric bulk of the moiety. This could influence binding affinity to a biological target.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) could alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, potentially improving its pharmacokinetic profile.

Modification of the Thioether Linker: The sulfur atom of the thioether could be oxidized to a sulfoxide (B87167) or a sulfone. This would significantly increase the polarity of the linker and its ability to act as a hydrogen bond acceptor, which could impact target engagement.

Exploration of Lactic Acid Moiety Variations

The lactic acid portion of the molecule is also a prime candidate for modification to understand its role in any observed bioactivity. Potential variations could include:

Esterification and Amidation: Converting the carboxylic acid to a variety of esters or amides would create prodrugs or new chemical entities with altered solubility, membrane permeability, and metabolic stability.

Homologation: Extending the carbon chain between the carboxylic acid and the thioether could be explored to determine the optimal distance for interaction with a target binding site.

Stereochemistry: As the parent compound is a racemic mixture (DL), the synthesis and evaluation of the individual D- and L-enantiomers would be crucial to determine if the biological activity is stereospecific.

Evaluation of Biological Activities of Synthesized Derivatives

Once a library of analogs is synthesized, a cascade of biological assays would be necessary to determine their activity and to establish a clear SAR.

In Vitro Functional Assays (e.g., Enzyme Inhibition, Receptor Binding)

Should a biological target for this compound be identified, a range of in vitro functional assays would be employed to quantify the potency of the synthesized derivatives. This could include enzyme inhibition assays to determine IC50 values or receptor binding assays to measure Ki values. Such quantitative data is essential for building a robust SAR model.

Hypothetical Data Table for In Vitro Functional Assays:

| Compound ID | R Group on Phenyl Ring | IC50 (µM) |

| DL-3-(BT)LA | H | Data not available |

| Analog 1 | 4-Cl | Data not available |

| Analog 2 | 4-OCH3 | Data not available |

| Analog 3 | 4-NO2 | Data not available |

Cell-Based Phenotypic Screening

In the absence of a known target, phenotypic screening using various cell lines could uncover the biological effects of the synthesized compounds. For instance, cell viability assays (e.g., MTT, CellTiter-Glo) could identify derivatives with cytotoxic effects against cancer cell lines, while other assays could probe for anti-inflammatory, antiviral, or other cellular responses.

Hypothetical Data Table for Cell-Based Phenotypic Screening:

| Compound ID | Modification | Cell Line | EC50 (µM) |

| DL-3-(BT)LA | - | MCF-7 | Data not available |

| Analog 4 | Lactic acid methyl ester | MCF-7 | Data not available |

| Analog 5 | Sulfoxide | MCF-7 | Data not available |

| Analog 6 | L-enantiomer | MCF-7 | Data not available |

Computational Approaches to Understand Structure-Function Relationships

Computational chemistry could play a pivotal role in guiding the design of novel analogs and in understanding the molecular basis of their activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be used to correlate the physicochemical properties of the analogs with their biological activity. Molecular docking studies, if a target is identified, could predict the binding modes of the compounds and help to rationalize the observed SAR.

Vi. Translational Research and Future Perspectives of Dl 3 Benzylthio Lactic Acid

Potential as a Pharmacological Tool or Lead Compound

Currently, there is a notable absence of published research specifically investigating the pharmacological activity of DL-3-(Benzylthio)lactic Acid. While the broader class of thiol-containing compounds and lactic acid derivatives has been explored for various therapeutic applications, the specific benzylthio- derivative remains uncharacterized in this regard. The introduction of a benzylthio group to the lactic acid backbone could potentially modulate its biological activity, offering avenues for future investigation. For instance, studies on other sulfur-containing organic compounds have revealed a wide range of biological activities. However, without direct experimental evidence, the potential of this compound as a pharmacological tool or lead compound is purely speculative. Future research could involve screening this compound against various biological targets to uncover any potential therapeutic efficacy.

Role in Elucidating Fundamental Biochemical Processes

The role of this compound in fundamental biochemical processes is another area where specific research is wanting. It is plausible that this compound could serve as a substrate or inhibitor for enzymes involved in the metabolism of xenobiotic thioethers. The metabolism of foreign compounds containing sulfur is a critical area of toxicology and pharmacology. Investigating how this compound is processed by cellular enzymes could provide insights into these metabolic pathways. However, no studies have been published to date that utilize this specific compound to elucidate such biochemical mechanisms.

Development of Biotechnological Production Methods

The synthesis of chiral molecules is a significant area of biotechnological research. While enzymatic and microbial methods for the production of lactic acid and other chiral organic acids are well-established, there is no specific information available regarding the biotechnological production of this compound. The development of such methods would likely involve the use of engineered enzymes or microorganisms capable of catalyzing the stereospecific addition of a benzylthio group to a lactic acid precursor. The feasibility and efficiency of such a biotechnological route remain to be explored.

Advancements in Analytical Applications and Biomarker Discovery

Advanced analytical techniques are crucial for the separation and detection of chiral molecules. Methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of lactic acid and its derivatives. While these techniques could theoretically be adapted for this compound, there are no published studies detailing specific analytical methods for its enantiomeric separation or quantification in biological matrices. Furthermore, the potential of this compound as a biomarker for any physiological or pathological condition has not been investigated. Biomarker discovery would necessitate studies correlating its presence or concentration with specific disease states, an area that is currently unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.